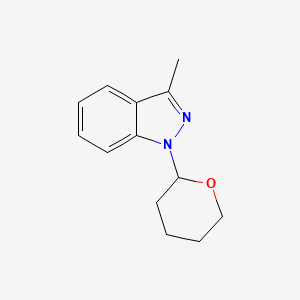

3-Methyl-1-(oxan-2-yl)indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-10-11-6-2-3-7-12(11)15(14-10)13-8-4-5-9-16-13/h2-3,6-7,13H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPXTCKFWLVZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)C3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Positioning Within the Chemical Landscape of Indazole Heterocycles

3-Methyl-1-(oxan-2-yl)indazole belongs to the large family of indazole derivatives. The core of this molecule is the indazole ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. The specific structure of the title compound is characterized by two key substitutions: a methyl group at the 3-position of the indazole ring and an oxan-2-yl group attached to one of the nitrogen atoms. The oxan-2-yl group is also commonly referred to as a tetrahydropyranyl (THP) group.

The substitution pattern on the indazole ring is crucial in defining the molecule's chemical properties and its potential interactions with biological targets. The placement of the methyl group at the C3 position and the oxan-2-yl group at the N1 position results in a specific isomer with distinct characteristics.

Table 1: Chemical Identifiers for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula |

| 3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 1337881-81-8 | C13H16N2O |

| 3-Methyl-1H-indazole | 3176-62-3 | C8H8N2 |

| 3-(Methoxymethyl)-1-(oxan-2-yl)indazole | 141615499-4 | C14H18N2O2 |

This table provides the Chemical Abstracts Service (CAS) numbers and molecular formulas for the title compound and closely related structures for reference.

Research Rationale: Exploring the Academic Significance of Oxan 2 Yl Substituted Indazoles

The presence of the oxan-2-yl (THP) group on the indazole nitrogen is a strong indicator of its role in synthetic and medicinal chemistry research. The THP group is widely recognized and utilized as a protecting group for alcohols, thiols, and amines, including the nitrogen atoms within heterocyclic systems like indazole.

In multi-step organic syntheses, it is often necessary to temporarily block reactive sites on a molecule to prevent them from undergoing undesired reactions while other parts of the molecule are being modified. The N-H bond of the indazole ring is reactive and can interfere with various chemical transformations. The introduction of a THP group at the nitrogen atom effectively "protects" it. This protecting group is favored due to its relative stability under a range of reaction conditions and the fact that it can be readily removed under mild acidic conditions to restore the original N-H functionality.

The use of the THP group in the synthesis of indazole derivatives allows for greater control over chemical reactions, enabling the synthesis of complex molecules with specific substitution patterns that would otherwise be difficult to achieve. This strategy is particularly valuable in the construction of libraries of diverse indazole-based compounds for screening in drug discovery programs.

Overview of Indazole Scaffold Prominence in Chemical Biology Research

Strategies for the Formation of the 1-(Oxan-2-yl)indazole Core

The construction of the 1-(oxan-2-yl)indazole system can be achieved through two primary strategies: direct N-alkylation of a pre-formed indazole ring or by building the indazole ring onto a precursor already containing the oxan-2-yl moiety.

The direct alkylation of the indazole nitrogen with an oxan-2-yl precursor, typically 3,4-dihydro-2H-pyran (DHP), is the most common and efficient method for installing the tetrahydropyranyl (THP) group. A significant challenge in the N-alkylation of indazoles is achieving regioselectivity, as the reaction can occur at either the N1 or N2 position, leading to a mixture of isomers. beilstein-journals.orgconnectjournals.com

Acid catalysis is frequently employed to facilitate the addition of DHP to the indazole nitrogen. The reaction is typically performed by stirring the indazole with a slight excess of DHP in the presence of a catalytic amount of a strong acid. google.com This method is standard for protecting the indazole nitrogen, which can improve the yields of subsequent reactions, such as Suzuki couplings. nih.gov

The choice of reaction conditions, including solvent and catalyst, can significantly influence the regioselectivity of the alkylation. Studies on various N-alkylations of indazoles have shown that specific conditions can favor the formation of the thermodynamically more stable N1 isomer. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity with various alkylating agents. beilstein-journals.org The electronic and steric properties of substituents on the indazole ring also play a crucial role in directing the alkylation to either the N1 or N2 position. beilstein-journals.orgnih.gov

| Starting Indazole | Alkylating Agent | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 1H-Indazole | Dihydropyran | p-TsOH | DCM | Room Temp, 12h | 1-(Oxan-2-yl)indazole | 90-92 | |

| 3-Iodo-6-nitroindazole | Dihydropyran | MSA | CH₂Cl₂ | - | 3-Iodo-6-nitro-1-(oxan-2-yl)indazole | - | google.com |

| 7-Bromoindazole | Dihydropyran | - | - | - | 7-Bromo-1-(oxan-2-yl)indazole | 53 (overall) | nih.gov |

| Substituted Indazoles | Various Alcohols | Cs₂CO₃ / PPh₃ | Toluene | 110 °C | N1-Alkylated Indazole | >84 | nih.gov |

| Substituted Indazoles | Various Alcohols | PPh₃ / DIAD | Toluene | 0 °C to RT | N2-Alkylated Indazole | >84 | nih.gov |

Table 1: Representative Conditions for N-Alkylation of Indazoles. DCM: Dichloromethane, DHP: Dihydropyran, p-TsOH: p-Toluenesulfonic acid, MSA: Methanesulfonic acid, PPh₃: Triphenylphosphine, DIAD: Diisopropyl azodicarboxylate.

An alternative to direct N-alkylation involves constructing the indazole ring from acyclic precursors that already possess the oxan-2-yl group. This approach requires the oxan-2-yl moiety to be stable to the cyclization conditions. Various classical and modern methods for indazole synthesis can be adapted for this purpose.

The Fischer indazole synthesis, which involves the acid-catalyzed cyclization of arylhydrazones, is a foundational method. For the synthesis of the target compound, this would necessitate starting with a phenylhydrazine (B124118) derivative bearing an oxan-2-yl group. Other established routes include the cyclization of o-toluidine (B26562) derivatives or 2-aminoacetophenones. liskonchem.comgoogle.com A patent describes a synthesis of 3-methyl-1H-indazole starting from 2-aminoacetophenone, which is formed via nitration of acetophenone (B1666503) and subsequent reduction. google.com

More recent synthetic advancements provide access to the indazole core under milder conditions. These include 1,3-dipolar cycloaddition reactions, rhodium-catalyzed C-H activation/cyclization of azoxy compounds, and metal-free cyclizations of 2-aminophenones with hydroxylamine (B1172632) derivatives. mdpi.comorganic-chemistry.org To apply these methods for the synthesis of this compound, the respective starting material (e.g., an azobenzene, azoxy compound, or 2-aminophenone) would need to be synthesized with the oxan-2-yl group already attached to the appropriate nitrogen atom.

When the oxan-2-yl (tetrahydropyran) ring is substituted, it contains one or more stereocenters. The attachment to the indazole nitrogen at the C2 position of the oxane ring creates a chiral center. While the use of DHP in protection schemes typically yields a racemic mixture of diastereomers, advanced methodologies allow for the stereoselective synthesis of highly substituted tetrahydropyrans. These chiral building blocks can then be used to produce specific stereoisomers of the final indazole derivative.

Several powerful strategies have been developed for this purpose:

Prins Cyclization : This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde, and it has emerged as a robust method for the stereoselective construction of the THP ring. beilstein-journals.orgorganic-chemistry.org

Intramolecular Oxa-Michael Addition : The cyclization of α,β-unsaturated esters or thioesters can be catalyzed by Brønsted acids to yield 2,6-cis-substituted tetrahydropyrans with excellent diastereoselectivity. acs.org A one-pot sequential catalysis combining a Henry reaction with an oxa-Michael reaction has also been reported for the highly diastereo- and enantioselective synthesis of cis-2,6-disubstituted tetrahydropyrans. acs.org

Evans Aldol-Prins Strategy : A combination of the Evans aldol (B89426) addition and the Prins cyclization provides an efficient route to densely substituted tetrahydropyrans, allowing for the generation of multiple contiguous stereocenters in a single pot. nih.gov

These methods provide access to enantiomerically enriched tetrahydropyran (B127337) precursors, enabling the synthesis of specific, stereochemically defined 1-(oxan-2-yl)indazole analogues.

Introduction and Modification of the 3-Methyl Group

The methyl group at the C3 position of the indazole ring is a key structural feature. Its introduction can be achieved in two primary ways: by incorporating it into the starting materials before the indazole ring is formed, or by functionalizing the C3 position of a pre-existing indazole scaffold.

The most straightforward approach is to use a precursor that already contains the necessary carbon framework. For example, the synthesis of 3-methyl-1H-indazole can be accomplished through the diazotization and reductive cyclization of 2-aminoacetophenone. google.com This precursor is readily prepared from acetophenone. google.com

Direct C3-alkylation of a pre-formed indazole is more challenging due to the nucleophilicity of the ring nitrogens. However, modern synthetic methods allow for regioselective functionalization at the C3 position. chim.it One effective strategy involves a metalation-alkylation sequence. The indazole ring, typically N1-protected, can be selectively deprotonated at the C3 position using a strong base, followed by quenching with an electrophile like methyl iodide. For example, regioselective zincation at C3 of N1-protected indazoles, followed by a Negishi cross-coupling, can be used to introduce various substituents. chim.it The introduction of a methyl group at the C3 position has been shown to be important for the biological activity of some indazole derivatives. rsc.org

Post-Synthetic Functionalization and Derivatization of the Indazole Core

Once the this compound core is assembled, its benzene (B151609) ring can be further functionalized to create a diverse library of analogues. Halogenation followed by transition-metal-catalyzed cross-coupling reactions is a particularly powerful strategy for this purpose. chim.it

Halogen atoms serve as versatile synthetic handles for introducing new carbon-carbon and carbon-heteroatom bonds. The N1-THP protected indazole core can be selectively halogenated at various positions on the benzene ring or at the C3 position.

Halogenation : The introduction of iodine or bromine at the C3 position of N1-protected indazoles can be achieved with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under various conditions. chim.it For instance, 3-iodoindazoles can be obtained in good yields by treating the corresponding N-protected indazole with iodine and a base like potassium hydroxide (B78521) in DMF. chim.it Sequential halogenation can also be performed; for example, bromination at C4 can be followed by chlorination at C5 and C6.

Cross-Coupling Reactions : The resulting halo-indazoles are excellent substrates for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction is widely used to form biaryl structures by coupling a halo-indazole with an aryl or heteroaryl boronic acid (or its ester). ias.ac.in The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand and a base. mdpi.com The synthesis of N-protected indazole boronic acid pinacolyl esters provides key intermediates for these couplings. researchgate.net

Heck Reaction : This reaction couples the halo-indazole with an alkene to introduce a vinyl group. For example, 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole has been successfully coupled with 2-vinylpyridine (B74390) using a Pd(OAc)₂ catalyst, a phosphine ligand, and a base in DMF. google.com Microwave-assisted Heck reactions have also been shown to be an efficient method for the functionalization of N-substituted 3-iodoindazoles. rasayanjournal.co.in

| Reaction Type | Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Type | Reference |

| Heck | 3-Iodo-6-nitro-1-(THP)-1H-indazole | 2-Vinylpyridine | Pd(OAc)₂ / Tri-o-tolylphosphine | N,N-Diisopropylethyl-amine | DMF | 3-Vinylated Indazole | google.com |

| Suzuki | 3-Iodoindazole derivative | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ | Organic amine or K₂CO₃ | DMF | 3-Arylated Indazole | |

| Stille | 3-Iodo-1-(THP)-indazole derivative | Trimethylstannane derivative | - | - | - | 3-Substituted Indazole | nih.gov |

| Suzuki | 5-Bromoindazole derivative | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-Hetaryl Indazole | researchgate.net |

Table 2: Examples of Cross-Coupling Reactions on the Indazole Scaffold. THP: Tetrahydropyran-2-yl, dppf: 1,1'-Bis(diphenylphosphino)ferrocene.

These post-synthetic modifications provide a robust platform for generating structural diversity, enabling the exploration of structure-activity relationships for novel indazole-based compounds.

Modifications and Diversification of the Oxan-2-yl Ring

While the oxan-2-yl (tetrahydropyranyl or THP) group is primarily used as a protecting group, its modification is not a common strategy for diversification of the final compound. chim.it The THP group is typically introduced to stabilize the indazole core during subsequent reactions and is often removed in the final steps. nih.gov

The reaction of 2,3-dihydropyran with the indazole core leads to the formation of the N-(oxan-2-yl) derivative. researchgate.netnih.gov This reaction is typically carried out under mild acidic conditions, for example, using pyridinium (B92312) p-toluenesulfonate (PPTS) as a catalyst. nih.gov

Strategic Introduction of Polar and Non-Polar Substituents for Research Purposes

The strategic introduction of various substituents onto the this compound scaffold is a key strategy for modulating the physicochemical and pharmacological properties of the molecule. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Polar Substituents:

The introduction of polar groups is often aimed at improving properties such as aqueous solubility and reducing off-target effects like hERG liability. nih.gov For instance, in a study on indazole-based GSK-3β inhibitors, the replacement of a difluorophenyl moiety with more polar pyridinyl and alkoxy-substituted pyridinyl groups led to derivatives with lower lipophilicity (cLogP) and improved hERG safety profiles. nih.gov

Pyridinyl and Alkoxy-substituted Pyridinyl Groups: These groups can be introduced via Suzuki coupling reactions with the corresponding boronic acids or esters. nih.gov This approach has been shown to yield compounds with reduced hERG activity. nih.gov

Carboxamide and Related Groups: The indazole-3-carboxamide scaffold is a common feature in many biologically active molecules. nih.govmdpi.com Modifications at this position, including the introduction of various amine residues, can significantly impact activity.

Non-Polar Substituents:

The introduction of non-polar or lipophilic groups can influence membrane permeability and interactions with hydrophobic pockets of target proteins.

Aryl and Heteroaryl Groups: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce a wide range of aryl and heteroaryl substituents at various positions of the indazole ring. chim.itresearchgate.net For example, 3-arylindazoles can be synthesized from N-protected haloindazoles. researchgate.net

Alkyl and Alkenyl Groups: These groups can also be introduced via cross-coupling reactions. For example, Heck reactions allow for the introduction of alkenyl substituents.

Halogens: Halogenation of the indazole ring, particularly at the C3, C5, and C6 positions, provides a handle for further diversification through cross-coupling reactions. chim.it Reagents like N-bromosuccinimide (NBS) and iodine are commonly used for this purpose. chim.it

The following table summarizes some examples of substituent introduction on the indazole core:

| Position of Substitution | Substituent Type | Synthetic Method | Purpose/Effect | Reference |

| R1 and R2 on indazole-3-carboxamide | Polar (pyridinyl, alkoxy-pyridinyl) | Suzuki Coupling | Improved hERG safety, reduced lipophilicity | nih.gov |

| C3 | Aryl/Heteroaryl | Suzuki-Miyaura Coupling | SAR exploration | chim.itresearchgate.net |

| C7 | Olefin | Rhodium-catalyzed C-H olefination | Site-selective functionalization | researchgate.net |

| C3 | Halogen (Br, I) | Halogenation (NBS, I2) | Intermediate for cross-coupling | chim.it |

| 5- and 6-positions | Methyl, Fluoro, Methoxy, Chloro | Various | SAR exploration | google.com |

Methodological Advancements in Synthesis Optimization (e.g., Continuous Flow Chemistry, Catalyst Systems)

Recent advancements in synthetic methodologies have focused on improving the efficiency, safety, and scalability of indazole synthesis. Continuous flow chemistry and the development of novel catalyst systems have emerged as powerful tools in this regard.

Continuous Flow Chemistry:

Flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety when handling hazardous reagents or intermediates, and greater reproducibility and scalability. researchgate.netclockss.orgacs.org This technology is particularly well-suited for the synthesis of indazoles, which can involve energetic or unstable intermediates. clockss.orgrsc.org

Synthesis of 1H-Indazoles: A continuous-flow strategy has been developed for the synthesis of 1H-indazoles from o-fluorobenzaldehydes and tert-butyl carbazate (B1233558) at high temperatures. clockss.org This method allows for a highly controlled and safe process, with optimization of reaction parameters such as temperature, residence time, and reagent stoichiometry leading to high yields. clockss.org

Handling of Hazardous Intermediates: Flow chemistry enables the safe handling of potentially explosive intermediates like diazonium salts and azides on a larger scale. rsc.orgacs.org For instance, a multi-step continuous-flow synthesis of a 2H-indazole intermediate involved the generation and reaction of an azide (B81097) in a flow system, avoiding its isolation. rsc.orgacs.org

Reaction Optimization: The integration of in-line analytical techniques, such as FTIR spectroscopy (FlowIR™), with flow reactors allows for rapid reaction profiling and optimization without the need for offline analysis. vapourtec.com This facilitates the efficient screening of reaction conditions to maximize product yield and conversion. vapourtec.com

Advanced Catalyst Systems:

The development of new and improved catalyst systems is crucial for enhancing the efficiency and scope of indazole synthesis.

Palladium Catalysts: Palladium-based catalysts remain central to many cross-coupling reactions used in indazole functionalization, such as Suzuki-Miyaura and Heck reactions. chim.it

Copper Catalysts: Copper-catalyzed reactions are also widely employed, for example, in N-arylation reactions. rasayanjournal.co.in In flow chemistry, a copper coil reactor has been used as a heterogeneous catalyst to replace insoluble copper salts, which are incompatible with flow systems. acs.org

Iridium Catalysts: Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct and selective functionalization of N-protected indazoles at the C3 position. researchgate.networktribe.com The resulting boronate esters are versatile intermediates for further downstream conversions. researchgate.networktribe.com

Rhodium Catalysts: Rhodium catalysts have been utilized for regioselective C-H olefination of indazoles. researchgate.net

Heterogeneous Catalysts: The use of supported catalysts, such as silica-supported polyphosphoric acid, is being explored to facilitate catalyst recovery and reuse, contributing to more sustainable synthetic processes. researchgate.net

The table below highlights some advanced catalyst systems used in indazole synthesis:

| Reaction Type | Catalyst System | Advantage | Reference |

| C-H Borylation | [Ir(OMe)(COD)]2/dtbpy | High selectivity for C3 position | chim.it |

| C-H Olefination | Rhodium-based | Site-selective functionalization | researchgate.net |

| Cyclization (via nitrene) | Copper coil reactor (in flow) | Overcomes insolubility of batch catalysts | acs.org |

| Cross-Coupling | Pd(dppf)Cl2 | Effective for Suzuki-Miyaura coupling | researchgate.net |

| N-Arylation | Cu2O | Microwave-assisted synthesis | rasayanjournal.co.in |

| Reductive Cyclization | SnCl2·2H2O | Transition metal-free, milder conditions | nih.gov |

Investigation of Diverse Biological Activities in Cellular and Biochemical Assays

Evaluation of Anti-proliferative Effects in Various Cancer Cell Lines

A significant body of research has been dedicated to evaluating the anti-proliferative effects of indazole analogues in a variety of cancer cell lines. These studies have revealed that structural modifications to the indazole core can lead to potent cytotoxic activity.

For instance, a series of novel indazole derivatives has demonstrated significant growth inhibitory activity against several cancer cell lines. One study reported that compound 2f , an indazole derivative, exhibited potent anti-proliferative effects with IC₅₀ values ranging from 0.23 to 1.15 μM across different cancer cell lines. nih.gov In another study, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov Compound 6o from this series showed a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM and exhibited selectivity for cancer cells over normal human embryonic kidney cells (HEK-293). nih.gov

Furthermore, the anti-proliferative activity of indazole derivatives has been linked to their ability to induce apoptosis and affect the cell cycle. Compound 6o , for example, was found to induce apoptosis and cause cell cycle arrest, possibly through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.govmdpi.com

The following table summarizes the anti-proliferative activities of selected indazole analogues against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2f | Various | 0.23–1.15 | nih.gov |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| 6o | HEK-293 (Normal Cell) | 33.2 | nih.gov |

| Indazole Derivatives | HT-29 (Colorectal Cancer) | Promising Inhibition | |

| Indazole Derivatives | Neoplastic Cell Lines | 28.8 to 124.6 |

Assessment of Enzyme Inhibitory or Modulatory Potentials (e.g., Kinases, other enzymes)

Analogues of this compound have been investigated for their potential to inhibit or modulate the activity of various enzymes, particularly kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition: A series of 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of GSK-3β, a key enzyme implicated in the pathophysiology of several conditions, including mood disorders. nih.gov Optimization of a lead compound led to the discovery of inhibitor 14 , which exhibited a GSK-3β IC₅₀ of 0.004 µM. nih.gov This compound was developed to mitigate off-target effects on the hERG ion channel, a common issue with kinase inhibitors. nih.govnih.gov Molecular dynamics simulations and X-ray crystallography confirmed the binding mode of these inhibitors within the ATP-binding pocket of GSK-3β. mdpi.comnih.gov

Janus Kinase (JAK) Inhibition: A series of indazoles were identified as selective pan-JAK inhibitors. Through structure-based design, compound 2 (PF-06263276) was developed as a clinical candidate for inhaled administration. This compound demonstrated a type 1.5 binding mode to JAKs, where it interacts with the ATP binding site and extends into a back pocket, inducing a conformational change in the gatekeeper methionine residue. google.com

Bacterial Gyrase B Inhibition: Indazole derivatives have also been discovered as inhibitors of bacterial DNA gyrase B (GyrB), a validated target for antibacterial drugs. A novel class of GyrB inhibitors with excellent enzymatic and antibacterial activity was developed through the optimization of a pyrazolopyridone hit. The synthesis of these indazole analogues involved the use of a THP-protected indazole intermediate to improve yields in Suzuki coupling reactions. nih.gov

Unc-51-Like Kinase 1 (ULK1) Inhibition: In the context of autophagy, a cellular process implicated in cancer, indazole-derived inhibitors of ULK1 have been developed. Starting from an in silico high-throughput screen hit, docking studies guided the design of more potent inhibitors with IC₅₀ values below 50 nM. The synthesis of these compounds also utilized a THP-protected 3-bromoindazole (B152527) intermediate. nih.gov

The table below presents the enzyme inhibitory activities of selected indazole analogues.

| Compound/Analogue Series | Target Enzyme | Activity (IC₅₀) | Reference |

| Compound 14 | GSK-3β | 0.004 µM | nih.gov |

| Indazole-based GSK-3 inhibitors | GSK-3β | Nanomolar range | nih.gov |

| PF-06263276 (Compound 2) | Pan-JAK | Potent Inhibition | google.com |

| Indazole derivatives | Bacterial GyrB | < 10 nM | nih.gov |

| 3a and 3g | ULK1 | < 50 nM | nih.gov |

Exploration of Antimicrobial and Antiprotozoal Properties in Microbial and Parasitic Strains

The antimicrobial and antiprotozoal potential of indazole analogues has been an area of active investigation. The diverse biological activities of the indazole scaffold extend to activity against various pathogens. rasayanjournal.co.in

Indazole derivatives have been reported to possess antibacterial, antifungal, and antiprotozoal properties. nih.govrasayanjournal.co.in For instance, certain indazole derivatives have shown inhibitory activity against various bacterial and fungal strains. nih.gov Specifically, indazole-quinolone hybrids have demonstrated the ability to inhibit biofilm formation and virulence factors in Pseudomonas aeruginosa.

In the realm of antiprotozoal research, a series of 2-phenyl-2H-indazole derivatives were synthesized and evaluated for their activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The study revealed that derivatives with electron-withdrawing groups on the 2-phenyl ring exhibited potent antiprotozoal activity, with some compounds showing IC₅₀ values in the sub-micromolar range. nih.gov Another study highlighted the anticandidal activity of 3-phenyl-1H-indazole derivatives, with compound 10g being particularly active against Candida albicans and miconazole-susceptible and -resistant Candida glabrata species. nih.gov

Furthermore, indazole N-oxide derivatives have been investigated as antiprotozoal agents, showing activity against Trypanosoma cruzi and Leishmania species. researchgate.net The mechanism of action for some of these compounds is thought to involve the induction of oxidative stress within the parasites. researchgate.net

The following table summarizes the antimicrobial and antiprotozoal activities of selected indazole analogues.

| Compound/Analogue Series | Organism | Activity | Reference |

| Indazole-quinolone hybrids | Pseudomonas aeruginosa | Inhibition of biofilm formation | |

| 2-Phenyl-2H-indazole derivatives | E. histolytica, G. intestinalis, T. vaginalis | IC₅₀ < 0.070 µM for some derivatives | nih.gov |

| Compound 10g (3-phenyl-1H-indazole) | C. albicans, C. glabrata | Active | nih.gov |

| Indazole N-oxides | Trypanosoma cruzi, Leishmania spp. | Active | researchgate.net |

Examination of Other Reported Biological Modulations (e.g., Anti-inflammatory Pathways)

Beyond their anti-proliferative and antimicrobial activities, indazole analogues have been explored for their modulatory effects on other biological pathways, most notably those involved in inflammation.

Several indazole derivatives have been reported to possess anti-inflammatory properties. nih.govrasayanjournal.co.in For example, a series of 3-(indol-5-yl)-indazoles were designed and evaluated for their anti-inflammatory activities. Compound 28 from this series was found to inhibit the lipopolysaccharide (LPS)-induced expression of the pro-inflammatory cytokines TNF-α and IL-6 in macrophages, with IC₅₀ values of 0.89 and 0.53 μM, respectively. nih.gov The structure-activity relationship (SAR) analysis of these compounds indicated that the presence of a halogen-substituted benzamide (B126) was crucial for their anti-inflammatory effect. nih.gov

The mechanism of anti-inflammatory action for some indazole derivatives involves the inhibition of key signaling molecules in inflammatory pathways. For instance, some pyrazole (B372694) derivatives, which share a similar structural motif with indazoles, have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.gov

The table below highlights the anti-inflammatory activity of a selected indazole analogue.

| Compound | Target/Assay | Activity (IC₅₀) | Reference |

| Compound 28 | Inhibition of TNF-α expression | 0.89 µM | nih.gov |

| Compound 28 | Inhibition of IL-6 expression | 0.53 µM | nih.gov |

Mechanistic Elucidation of Biological Actions

Detailed Studies on Molecular Target Interactions (e.g., Receptor Binding, Enzyme Active Site Affinity)

The biological activities of this compound analogues are underpinned by their specific interactions with molecular targets such as enzymes and receptors. Molecular modeling techniques, including docking studies, have been instrumental in elucidating these interactions at the atomic level.

In the context of anticancer activity, molecular docking studies have been employed to predict the binding modes of indazole derivatives to various protein kinases. For example, in silico analyses of a 6-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole analogue showed favorable binding energies to targets like EGFR and MEK1, suggesting that the inhibition of these kinases could be a key mechanism for their anti-tumor effects. The bromine atom at the C6 position and the methyl group at the C5 position were found to enhance steric and electronic compatibility with the target receptors.

For the ULK1 inhibitors, docking models predicted that the addition of an amino group at the 3-position of the indazole core would form a new hydrogen bond with the amide carbonyl of Cys95 in the ATP binding domain, leading to a significant increase in inhibitory potency. nih.gov Similarly, for GSK-3β inhibitors, molecular dynamics simulations and a crystal structure of a ligand-enzyme complex confirmed that the indazole core plays a crucial role in establishing tight interactions within the ATP binding pocket. mdpi.comnih.gov The acidic hydrogen of the indazole core was identified as a key feature for high affinity. mdpi.com

In the case of antiprotozoal indazole N-oxides, electrochemical studies and electron spin resonance (ESR) experiments suggest that their mechanism of action may involve redox cycling and the generation of reactive oxygen species, leading to parasitic cell death. researchgate.net

The table below summarizes the findings from molecular target interaction studies of selected indazole analogues.

| Analogue Series | Molecular Target | Key Interaction/Finding | Reference |

| 6-Bromo-5-methyl-1-THP-indazole | EGFR, MEK1 | Favorable binding energies in docking studies. | |

| 3-Aminoindazole ULK1 inhibitors | ULK1 | Hydrogen bonding with Cys95 in the ATP binding site. | nih.gov |

| 1H-Indazole-3-carboxamide GSK-3β inhibitors | GSK-3β | Tight interaction of the indazole core within the ATP pocket. | mdpi.comnih.gov |

| Indazole N-oxides | Parasitic cells | Induction of oxidative stress. | researchgate.net |

Analysis of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways by indazole analogues has been a key area of research, particularly concerning their potential as therapeutic agents. These investigations have centered on their ability to induce apoptosis, perturb the cell cycle, generate reactive oxygen species (ROS), and alter the mitochondrial membrane potential.

Apoptosis Induction and Cell Cycle Perturbation

Studies on various indazole derivatives have demonstrated their capacity to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells. For instance, compound 6o , a 1H-indazole-3-amine derivative, was found to induce apoptosis in K562 chronic myeloid leukemia cells. nih.govresearchgate.net This was associated with the inhibition of Bcl2 family members, which are key regulators of the apoptotic process. nih.govresearchgate.net Furthermore, compound 6o was observed to cause cell cycle arrest, a critical mechanism for preventing the proliferation of cancer cells. nih.govresearchgate.net

Similarly, other heterocyclic compounds with structural similarities to indazole analogues, such as benzimidazole (B57391) derivatives, have been shown to arrest the cell cycle at different phases. For example, in A549 lung cancer cells, one compound increased the proportion of cells in the G1 and G2 phases while another caused an increase in the G1 phase. nih.gov In SKOV3 ovarian cancer cells, these compounds led to a significant increase in the S and G2 phases, respectively. nih.gov Oxadiazole derivatives have also been reported to induce apoptosis and cause cell cycle arrest at the G0/G1 and S phases in various human cancer cell lines. researchgate.net

Reactive Oxygen Species Generation and Mitochondrial Membrane Potential Changes

The generation of reactive oxygen species (ROS) and subsequent changes in mitochondrial membrane potential are often linked to the induction of apoptosis. Some therapeutic agents exert their effects by increasing ROS levels within cancer cells, leading to oxidative stress and mitochondrial dysfunction. nih.govnih.govijbs.com

For example, the natural compound pancratistatin (B116903) and its analogues have been shown to induce apoptosis by targeting cancer cell mitochondria, causing a dissipation of the mitochondrial membrane potential. nih.gov The combination of a pancratistatin analogue with piperlongumine, a compound that targets the ROS stress response, resulted in enhanced mitochondrial dysfunction and increased cytotoxic effects in several human cancer cell types. nih.gov This enhanced effect was dependent on ROS generation, as it could be reversed by an antioxidant. nih.gov

Similarly, the proteasome inhibitor bortezomib (B1684674) was found to induce an elevation in ROS generation and an increase in the mitochondrial membrane potential in H460 lung cancer cells, preceding the release of cytochrome c and apoptosis. nih.gov These effects could be blocked by inhibitors of the mitochondrial electron transport chain and by an antioxidant, highlighting the central role of mitochondrial ROS production in its mechanism of action. nih.gov The process of cardiolipin (B10847521) oxidation within the mitochondria, triggered by ROS, is also a critical event that can lead to the liberation of cytochrome c and the initiation of apoptosis. ijbs.com It has been observed that a high mitochondrial membrane potential can make mitochondria more prone to generating ROS. researchgate.net

Table 1: Effects of Selected Compounds on Intracellular Signaling Pathways

| Compound/Analogue Class | Model System | Apoptosis Induction | Cell Cycle Arrest | ROS Generation | Mitochondrial Membrane Potential Change |

| 1H-Indazole-3-amine derivative (6o) | K562 cells | Yes nih.govresearchgate.net | Yes nih.govresearchgate.net | Not explicitly stated | Not explicitly stated |

| Benzimidazole derivatives | A549, SKOV3 cells | Not explicitly stated | Yes nih.gov | Not explicitly stated | Not explicitly stated |

| Oxadiazole derivatives | Various cancer cell lines | Yes researchgate.net | Yes (G0/G1, S phases) researchgate.net | Not explicitly stated | Not explicitly stated |

| Pancratistatin analogues | Various cancer cell lines | Yes nih.gov | Not explicitly stated | Yes (in combination) nih.gov | Dissipation nih.gov |

| Bortezomib | H460 lung cancer cells | Yes nih.gov | Not explicitly stated | Yes nih.gov | Increase nih.gov |

| Isoalantolactone | PANC-1 pancreatic cancer cells | Yes ijbs.com | Yes (S phase) ijbs.com | Yes ijbs.com | Reduced ijbs.com |

Investigations into Subcellular Localization and Cellular Permeability in Model Systems

The effectiveness of a therapeutic compound is not only determined by its intrinsic activity but also by its ability to reach its target within the cell. Therefore, understanding the subcellular localization and cellular permeability of indazole analogues is crucial.

Research on various heterocyclic compounds, including those with indazole-like scaffolds, has shed light on these properties. For instance, the design of molecules that can effectively penetrate the cell membrane and accumulate at their site of action is a key focus in drug development. researchgate.netmdpi.com The ability of a compound to cross biological barriers, such as the cell membrane, is often a prerequisite for its therapeutic efficacy. google.com

Indazoles are recognized as effective bioisosteres for indoles, often exhibiting superior properties with respect to metabolic stability and oral bioavailability, which are influenced by cellular permeability. nih.govsemanticscholar.org Modifications to the core indazole structure can significantly impact these pharmacokinetic properties. nih.gov

Preclinical Efficacy Assessment in Animal Models

The therapeutic potential of this compound analogues and related compounds has been evaluated in various animal models, primarily focusing on their antitumor activity and effects in non-oncological disease models.

Evaluation of Antitumor Activity in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for assessing the in vivo efficacy of potential anticancer agents. Several indazole-based compounds have demonstrated significant antitumor activity in such models.

For example, Entrectinib , a potent inhibitor of ALK, ROS1, and TRK kinases with an indazole core, has shown remarkable efficacy in various xenograft models. biocrick.comtga.gov.au Oral administration of Entrectinib induced tumor regression in models of colorectal carcinoma, ROS1-driven tumors, and several ALK-dependent cancers, including a model of brain-localized lung cancer metastasis. biocrick.com Another 1H-pyrazolo[3,4-b]pyridine derivative, compound 7n , also exhibited significant antitumor activity in a FGFR1-driven H1581 lung cancer xenograft model. acs.org

Table 2: Antitumor Activity of Indazole Analogues in Xenograft Models

| Compound | Xenograft Model | Outcome |

| Entrectinib | KM12 (colorectal), ROS1-driven tumors, ALK-dependent tumors (various origins), brain-localized lung cancer metastasis | Tumor regression biocrick.com |

| Compound 7n | H1581 (lung cancer) | Significant antitumor activity acs.org |

Investigation of Potential Therapeutic Effects in Non-Oncological Disease Models (e.g., Mood Disorder Models)

The therapeutic potential of indazole analogues extends beyond oncology. The modulation of specific signaling pathways by these compounds has led to their investigation in models of other diseases, such as mood disorders.

Glycogen synthase kinase 3β (GSK-3β) has been implicated in the pathophysiology of mood disorders, making it an attractive target for drug development. nih.gov An indazole-based GSK-3 inhibitor, compound 1 , showed excellent efficacy in a mouse model of mania. nih.gov However, this compound also exhibited off-target activity at the hERG ion channel, a potential safety concern. nih.gov

Subsequent optimization efforts led to the development of compound 14 , another indazole derivative with reduced hERG affinity and potent GSK-3β inhibitory activity. nih.gov In an in vivo efficacy model of mania, compound 14 demonstrated complete reversal of amphetamine-induced hypermotility without causing sedation, indicating its potential as a mood stabilizer. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Indazole Oxane Scaffolds

Correlating Structural Variations with Biological Efficacy

The biological activity of indazole-based compounds can be finely tuned by modifying the substituents on the bicyclic ring system and the groups attached at the N-1 position. These modifications impact the molecule's potency, selectivity, and pharmacokinetic profile.

Role of the 3-Methyl Substituent in Modulating Potency and Selectivity

The methyl group at the C3 position of the indazole ring plays a significant role in modulating the pharmacological properties of the molecule. In a series of 3-methyl-1H-indazole derivatives designed as inhibitors for Bromodomain-containing Protein 4 (BRD4), a key epigenetic reader and therapeutic target in cancer, this substituent was integral to the compound's activity. rsc.org

| Compound Series | Biological Target | Observed Role of 3-Methyl Group | Reference |

|---|---|---|---|

| 3-Methyl-1H-indazole derivatives | Bromodomain-containing Protein 4 (BRD4) | Contributes to strong binding affinity and potent inhibition of cancer cell proliferation. | rsc.org |

| Thiophene-indazole scaffold | JNK3 and p38α kinases | Enhances hydrophobic interactions within the kinase binding pocket. | nih.gov |

Impact of the Oxan-2-yl Moiety on Target Interaction, Solubility, and Bioavailability

The oxan-2-yl (tetrahydropyran or THP) moiety attached at the N-1 position is a key structural feature influencing the compound's physicochemical properties, which are critical for its behavior as a potential drug. The THP ring is often used in medicinal chemistry to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com

Effects of Substituents at Other Positions of the Indazole Ring on Biological Activity

Modifications at other positions of the indazole ring (C4, C5, C6, and C7) are a common strategy for optimizing the biological activity of lead compounds. The nature and position of these substituents can drastically alter a compound's potency, selectivity, and pharmacological effect. nih.gov

SAR studies on various indazole series have revealed key insights:

Position 3: In a series of indazole-3-carboxamides, the specific regiochemistry of the amide linker at the C3 position was found to be critical for activity as calcium-release activated calcium (CRAC) channel blockers. The active compound showed sub-micromolar inhibition, whereas its reverse amide isomer was inactive. nih.gov

Position 4: Introduction of a bromine atom at the C4 position can yield potent inhibitors of neuronal nitric oxide synthase. nih.gov

Position 5: 3-Aminopiperidinyl-substituted indazoles at the C5 position have been explored as Rho kinase inhibitors. nih.gov

Position 6: A series of 6-anilinoindazoles were identified as inhibitors of c-Jun N-terminal kinase-3. nih.gov

Position 7: 7-Nitroindazole and 7-methoxyindazole have been identified as potent nitric oxide synthase inhibitors. nih.gov

These examples demonstrate that nearly every position on the indazole ring is amenable to substitution, allowing for extensive optimization of a compound's interaction with its target.

| Position | Substituent Type | Resulting Biological Activity | Reference |

|---|---|---|---|

| C3 | Carboxamide | CRAC channel blockers | nih.gov |

| C4 | Bromine | Neuronal nitric oxide synthase inhibition | nih.gov |

| C5 | 3-Aminopiperidinyl | Rho kinase inhibition | nih.gov |

| C6 | Anilino | c-Jun N-terminal kinase-3 inhibition | nih.gov |

| C7 | Nitro, Methoxy | Nitric oxide synthase inhibition | nih.gov |

Rational Design Principles and Lead Optimization Strategies

Building upon SAR and SPR insights, medicinal chemists employ various strategies to design and optimize indazole-based compounds with improved therapeutic potential. These strategies aim to enhance potency, selectivity, and drug-like properties.

Application of Fragment-Based Drug Discovery (FBDD) Concepts

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. wjpr.net These initial fragment hits are then grown or linked together to produce more potent, drug-like molecules.

The indazole scaffold is well-suited for FBDD. In one example, an FBDD approach was used to identify a novel inhibitor of AXL kinase, a receptor tyrosine kinase implicated in cancer. pharmablock.com An initial indazole fragment hit, identified through a biochemical screen, was optimized through subsequent screening and docking studies. This process led to the development of a potent inhibitor with moderate exposure levels in mice, providing a suitable starting point for further optimization. pharmablock.com The availability of structural information, such as X-ray crystal structures, is key to guiding the fragment optimization process in FBDD. pharmablock.com

Implementation of Molecular Hybridization Approaches in Compound Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single new hybrid compound. steeronresearch.com This approach aims to create a molecule with improved affinity, better selectivity, or a dual mode of action. steeronresearch.com

The indazole scaffold has been successfully used in molecular hybridization strategies. For instance:

Novel indazole non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment were created by using structural overlays of known inhibitors to design new hybrid molecules with excellent metabolic stability and resilience to mutations. chemicalbook.com

A series of 1H-indazol-3-amine derivatives were developed as potent FGFR inhibitors by utilizing scaffold hopping and molecular hybridization strategies. chemicalbook.com

Researchers have also designed and synthesized novel indazole-indolizine hybrids to explore their antitumor potential. nih.gov

These examples highlight how combining the favorable properties of the indazole core with other pharmacophores can lead to the discovery of novel compounds with significant therapeutic potential. chemicalbook.comnih.gov

Scaffold Hopping and Bioisosteric Replacements to Optimize Activity and Selectivity

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for the discovery of novel chemotypes and the optimization of lead compounds. researchgate.net These approaches aim to improve potency, selectivity, and pharmacokinetic properties while potentially securing new intellectual property.

Scaffold Hopping

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the original orientation of key binding functionalities. acs.org This can lead to significant changes in properties like solubility, metabolic stability, and target selectivity. For an indazole-based compound, several hopping strategies could be envisioned.

One prominent example in the literature is the scaffold hop from an indole core to an indazole framework. rsc.org This particular strategy has been successfully employed to convert inhibitors selective for one biological target into dual inhibitors of related targets. rsc.org For instance, researchers transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by replacing the central indole with an indazole. rsc.org This highlights that while indazole is often considered a bioisostere of indole, the change can subtly alter the geometry and electronic properties, leading to a different selectivity profile.

In the context of 3-Methyl-1-(oxan-2-yl)indazole, the indazole core itself could be replaced by other bicyclic heteroaromatics that are known bioisosteres, such as benzimidazole (B57391), imidazopyridine, or benzotriazole. researchgate.netnih.gov Each replacement would present a unique arrangement of hydrogen bond donors and acceptors, as well as a distinct electronic distribution, which could lead to improved interactions with a biological target or a reduction in off-target effects.

Bioisosteric Replacements

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This is a more conservative approach than scaffold hopping and is used to fine-tune the properties of a lead compound. For this compound, several positions are amenable to such modifications.

Modification of the 3-Methyl Group: The methyl group at the C-3 position is a key lipophilic feature. Its replacement with other small alkyl groups could probe the size limitations of the corresponding binding pocket. A common bioisosteric replacement is the substitution of a methyl group with a chlorine atom or a trifluoromethyl (CF3) group. While similar in size, these substitutions drastically alter the electronic properties of the molecule, which can influence binding affinity and metabolic stability.

Modification of the N-1 Oxane Ring: The oxanyl group at the N-1 position is critical for defining the compound's polarity, solubility, and interaction with the target protein. The ether oxygen may act as a hydrogen bond acceptor. Replacing the oxane ring with other cyclic structures can systematically probe the structure-activity and structure-property relationships.

Carbocyclic Rings: Replacing oxane with cyclopentyl or cyclohexyl would remove the hydrogen bond accepting capability, thereby testing its importance for biological activity. This would also increase the lipophilicity of the compound.

Bioisosteric Replacement of the Indazole Core Amide: In many kinase inhibitors, the indazole core acts as a hinge-binding motif. The amide bond within the pyrazole (B372694) portion of the indazole is crucial for this interaction. In some contexts, this functionality can be mimicked by other five-membered heterocyclic rings. For example, the use of a 1,2,4-oxadiazole ring has been reported as a successful bioisosteric replacement for an amide linkage in other series of indazole-based compounds, leading to potent and selective inhibitors. nih.gov

The following tables present hypothetical data based on SAR trends observed for various 1,3-disubstituted indazole series reported in the literature to illustrate how these modifications might influence biological activity.

Table 1: Illustrative SAR of Bioisosteric Replacements at the C-3 Position of a Generic Indazole Scaffold

| Compound ID | R Group (at C-3) | Hypothetical Target Inhibition (IC₅₀, nM) | Rationale for Modification |

| Parent-1 | -CH₃ | 50 | Baseline compound |

| Analogue-1A | -CH₂CH₃ | 150 | Probing for steric hindrance in the binding pocket |

| Analogue-1B | -Cl | 45 | Isosteric replacement to modulate electronics |

| Analogue-1C | -CF₃ | 25 | Electron-withdrawing group to enhance binding/stability |

Table 2: Illustrative SAR of Bioisosteric Replacements at the N-1 Position of a Generic 3-Methylindazole Scaffold

| Compound ID | R' Group (at N-1) | Hypothetical Target Inhibition (IC₅₀, nM) | Rationale for Modification |

| Parent-2 | Oxan-2-yl | 75 | Baseline compound |

| Analogue-2A | Cyclohexyl | 200 | Remove H-bond acceptor, increase lipophilicity |

| Analogue-2B | Tetrahydrofuran-2-yl | 60 | Evaluate impact of 5-membered vs. 6-membered ring |

| Analogue-2C | N-Methyl-piperidin-4-yl | 40 | Introduce a basic nitrogen to improve solubility/form new interactions |

| Analogue-2D | Benzyl | 110 | Explore alternative, more rigid substituents |

Computational and Theoretical Chemistry Investigations of 3 Methyl 1 Oxan 2 Yl Indazole Systems

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of indazole derivatives. nih.govrsc.org These methods allow for a detailed exploration of the molecule's electronic landscape and the energetic profiles of its chemical transformations.

Elucidation of Reaction Mechanisms and Transition States in Synthetic Pathways

The synthesis of N-substituted indazoles can often result in a mixture of N1 and N2 isomers. nih.gov Quantum chemical calculations are instrumental in understanding the regioselectivity of these reactions. By modeling the reaction pathways for the alkylation of the 3-methyl-indazole core with an oxanyl-containing electrophile, the transition states for both N1 and N2 substitution can be located and their energies calculated.

DFT calculations can suggest that the formation of the N1-substituted product, 3-Methyl-1-(oxan-2-yl)indazole, may be thermodynamically more favorable, as 1H-indazoles are generally more stable than their 2H-indazole counterparts. nih.gov The calculations can also elucidate the role of the solvent and base in influencing the reaction's outcome by modeling the explicit and implicit solvent effects on the energies of the reactants, transition states, and products. beilstein-journals.org For instance, a proposed reaction mechanism might involve the deprotonation of the indazole nitrogen followed by nucleophilic attack on the oxanyl electrophile. The calculated activation energies for the competing pathways can predict the major product under specific reaction conditions. nih.gov

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound can be thoroughly analyzed using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's electron-donating and electron-accepting capabilities, respectively. nih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring, indicating their susceptibility to electrophilic attack.

A range of global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity. These descriptors provide a deeper understanding of the molecule's behavior in chemical reactions. nih.gov

Table 1: Calculated Reactivity Descriptors for a Representative Indazole System

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.348 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.428 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.920 | ELUMO - EHOMO |

| Ionization Potential (I) | 6.348 | -EHOMO |

| Electron Affinity (A) | 1.428 | -ELUMO |

| Electronegativity (χ) | 3.888 | (I + A) / 2 |

| Chemical Hardness (η) | 2.460 | (I - A) / 2 |

| Chemical Softness (S) | 0.203 | 1 / (2η) |

Note: The values in this table are illustrative and based on typical DFT calculations for indazole derivatives. nih.gov

Conformational Analysis and Stereochemical Considerations

The presence of the flexible oxanyl ring and its connection to the indazole core introduces conformational complexity to this compound. Conformational analysis, often performed using a combination of molecular mechanics and quantum chemical methods, is essential for identifying the most stable conformations of the molecule. researchgate.net

The oxan ring typically adopts a chair conformation to minimize steric strain. acs.org However, the orientation of the indazole substituent on the oxan ring (axial vs. equatorial) and the rotational freedom around the C-N bond connecting the two rings lead to multiple possible conformers. Computational studies can predict the relative energies of these conformers, providing insights into their populations at equilibrium. researchgate.net For monosubstituted tetrahydropyrans, the equatorial conformation is generally favored. acs.org

The stereochemistry at the anomeric carbon of the oxan ring is also a critical consideration. The synthesis can potentially lead to different stereoisomers, and computational methods can help in assigning the absolute configuration by comparing calculated and experimental spectroscopic data, such as NMR chemical shifts and coupling constants.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. These methods are fundamental in the early stages of drug discovery.

Prediction of Ligand-Target Interactions and Binding Modes

Molecular docking simulations can be used to place the this compound molecule into the binding site of a target protein and predict its preferred binding orientation and affinity. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. nih.gov

For instance, if this compound were to be investigated as a potential inhibitor of a specific kinase, docking studies would be performed using the crystal structure of that kinase. The results would reveal the likely binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein's active site.

Table 2: Illustrative Docking Results for an Indazole Derivative with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.0 |

| Interacting Residues | ARG115, MET374, THR310, LEU372 |

| Hydrogen Bond Interactions | N-H of indazole with backbone carbonyl of ARG115 |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study for an indazole derivative.

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. ugm.ac.id By analyzing the structure of this compound and comparing it with other known active compounds, a pharmacophore model can be developed.

A typical pharmacophore model for an indazole-based compound might include features such as a hydrogen bond acceptor (the nitrogen atoms of the indazole ring), a hydrogen bond donor (if applicable), a hydrophobic region (the methyl group and the benzene (B151609) part of the indazole), and an aromatic ring. nih.gov The oxanyl moiety could also contribute to the pharmacophore through hydrogen bond accepting capabilities of its oxygen atom. This model can then be used to virtually screen large compound libraries to identify other molecules with similar pharmacophoric features that might exhibit similar biological activity. ugm.ac.id

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational tools in modern drug discovery, providing insights into the relationship between the chemical structure of a compound and its biological activity. For indazole derivatives, including systems structurally related to this compound, these methods are employed to build predictive models that can guide the synthesis of more potent and selective molecules. The indazole scaffold is a significant pharmacophore found in numerous therapeutic agents, making it a frequent subject of such computational studies. pnrjournal.comnih.gov

Cheminformatic analyses of indazole derivatives have been successfully used to understand the structural features that favor specific biological activities. proquest.comnih.gov These studies involve the generation and analysis of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. By correlating these descriptors with experimental biological data, researchers can develop robust QSAR models. longdom.org

Development of Predictive Models for Biological Potency

The development of predictive QSAR models for indazole derivatives has been a key focus of computational medicinal chemistry. scispace.com These models are essential for predicting the biological potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been applied to various series of indazole-containing compounds to elucidate the structural requirements for their biological activities. longdom.org

For instance, a study on a large dataset of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors led to the development of highly predictive 2D and 3D-QSAR models. longdom.orgscispace.com The 2D-QSAR model, built using Multiple Linear Regression (MLR), demonstrated a high correlation coefficient (r²) of 0.9512 and robust internal (q² = 0.8998) and external (pred_r² = 0.8661) validation scores, indicating its reliability and predictive accuracy. longdom.orgresearchgate.net

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structure-activity relationships of indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors. nih.gov These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. nih.govjmaterenvironsci.com For example, a 3D-QSAR model for indazole-based TTK inhibitors showed a high internal cross-validation regression coefficient (q²) of 0.9132, highlighting the importance of steric descriptors in governing anticancer activity. longdom.orgscispace.com

The statistical validation of these models is crucial for ensuring their predictive power. Key statistical metrics used in these studies are presented in the table below.

| Model Type | Target | Statistical Parameter | Value | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | TTK Inhibitors | Correlation Coefficient (r²) | 0.9512 | longdom.orgscispace.com |

| 2D-QSAR (MLR) | TTK Inhibitors | Internal Cross-Validation (q²) | 0.8998 | longdom.orgscispace.com |

| 2D-QSAR (MLR) | TTK Inhibitors | External Cross-Validation (pred_r²) | 0.8661 | longdom.orgscispace.com |

| 3D-QSAR (SWF kNN) | TTK Inhibitors | Internal Cross-Validation (q²) | 0.9132 | longdom.orgscispace.com |

| 3D-QSAR (CoMFA) | LSD1 Inhibitors | Internal Cross-Validation (q²) | 0.802 | nih.gov |

| 3D-QSAR (CoMSIA) | LSD1 Inhibitors | Internal Cross-Validation (q²) | 0.799 | nih.gov |

These models collectively suggest that specific substitutions on the indazole ring system are crucial for enhancing biological potency. eurekaselect.comaustinpublishinggroup.com For example, studies on indazole estrogens indicated that substituting a polar group at the R1 position (C3 of the indazole nucleus) could be beneficial for selectivity. eurekaselect.com

Exploration of Descriptors Influencing Biological Activity and ADMET Properties

The predictive power of QSAR models relies on the careful selection of molecular descriptors that capture the essential physicochemical properties of the molecules. slideshare.net These descriptors can be broadly categorized into 1D, 2D, and 3D, and they quantify properties like lipophilicity, electronic distribution, and molecular shape. slideshare.net The analysis of these descriptors provides valuable insights into the structural features that govern not only biological activity but also Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com

In various QSAR studies on indazole derivatives, several key descriptors have been identified as being influential. longdom.org For instance, in the development of 2D-QSAR models for TTK inhibitors, physicochemical and alignment-independent descriptors were emphasized. longdom.org Similarly, 3D-QSAR studies on HIF-1α inhibitors highlighted the importance of steric and electrostatic fields. nih.gov

A comprehensive analysis of ADMET properties is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. mdpi.com Computational tools are widely used to predict these properties based on molecular descriptors. Key ADMET-related properties and the descriptors that influence them are summarized below.

| ADMET Property | Influential Molecular Descriptors | Significance |

|---|---|---|

| Absorption (e.g., HIA, Caco-2 permeability) | LogP (Lipophilicity), Polar Surface Area (PSA), Molecular Weight, Hydrogen Bond Donors/Acceptors | Determines the extent to which a compound is absorbed into the bloodstream after administration. mdpi.commdpi.com |

| Distribution (e.g., Plasma Protein Binding) | LogP, Ionization state (pKa) | Affects the concentration of the free compound available to reach the target site. |

| Metabolism | Reactivity descriptors (HOMO/LUMO energies), Steric accessibility of metabolic sites | Influences the compound's half-life and potential for drug-drug interactions. |

| Excretion | Molecular Weight, Polarity | Determines how the compound and its metabolites are removed from the body. |

| Toxicity | Structural alerts (fragments known to be associated with toxicity), Reactivity | Predicts the potential for adverse effects. |

Advanced Applications and Research Tools in Chemical Biology and Materials Science

Utilization as Chemical Probes for Target Identification and Validation in Biological Systems

While 3-Methyl-1-(oxan-2-yl)indazole is not typically the final active chemical probe itself, its core structure is a foundational element in the synthesis of potent and selective probes for biological target identification. The indazole nucleus is a "privileged scaffold" in medicinal chemistry, frequently found in molecules designed to interact with a wide range of biological targets, including kinases, cannabinoid receptors, and other enzymes. nih.govnih.gov

The 3-methyl-indazole core of the compound is a key structural motif in a variety of biologically active agents. nih.gov For instance, derivatives built upon this scaffold have been investigated as inhibitors of critical cellular enzymes like ERK kinases and IDO1, which are important targets in cancer therapy. nih.gov The primary role of this compound in this context is that of a protected precursor. The oxan-2-yl (THP) group shields the reactive N-1 position of the indazole ring, enabling chemists to perform specific chemical modifications at other parts of the molecule without unintended side reactions. researchgate.net Once the desired molecular complexity is achieved, the THP group can be easily removed under mild acidic conditions to yield the final, biologically active chemical probe. This strategy allows for the systematic development of libraries of compounds to validate biological targets and explore structure-activity relationships (SAR).

Application in the Synthesis of More Complex Organic Molecules as Versatile Building Blocks

The primary and most significant application of this compound is as a versatile building block in multi-step organic synthesis. The presence of the acid-labile THP protecting group on the indazole nitrogen is key to its utility, allowing for regioselective functionalization. researchgate.netnih.gov

This synthetic strategy involves a three-stage process:

Protection: The N-H of 3-methyl-1H-indazole is protected with dihydropyran to form this compound. This step ensures that subsequent reactions occur at other desired positions.

Derivatization: With the N-1 position blocked, chemists can introduce a wide array of functional groups at other positions, particularly at the C-3 methyl group (via lithiation) or on the benzene (B151609) ring, using various coupling reactions. nih.gov

Deprotection: The THP group is removed, typically with a mild acid, to unmask the N-H group, yielding the final complex molecule. nih.gov

This approach is instrumental in the synthesis of a class of synthetic cannabinoid receptor agonists (SCRAs), where the 3-methyl-indazole core is a common feature. For example, the synthesis of potent SCRAs such as AB-PINACA involves building a complex carboxamide side chain onto the indazole C-3 position. nih.govresearchgate.net Using a protected intermediate like this compound is a common strategy to facilitate the construction of these elaborate structures before attaching the final N-alkyl group. nih.govfrontiersin.org

| Synthetic Stage | Description | Key Transformation | Example Application |

|---|---|---|---|

| Protection | The N-1 position of 3-methyl-1H-indazole is protected with a tetrahydropyranyl (THP) group. | Acid-catalyzed addition of dihydropyran. | Preparation for subsequent regioselective reactions. |

| Functionalization | Chemical modification at other sites of the molecule, such as the C-3 position. | Directed lithiation followed by reaction with an electrophile (e.g., CO2). | Synthesis of indazole-3-carboxylic acid derivatives. derpharmachemica.com |

| Deprotection | Removal of the THP group to restore the N-H functionality on the indazole ring. | Mild acidic hydrolysis. | Generation of the final complex indazole derivative, such as precursors to AB-PINACA. researchgate.netljmu.ac.uk |

Potential Contributions to Material Science Research (e.g., Optoelectronic or Electronic Properties)

The indazole scaffold, being a π-conjugated heterocyclic system, possesses inherent electronic properties that make it a candidate for research in materials science. Organic molecules with such extended π-systems are the foundation of many organic electronic materials used in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

The electronic behavior of these materials is governed by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The difference between these levels, known as the band gap, determines the material's optical and electronic properties, such as the color of light it absorbs and emits.

While specific experimental data on the optoelectronic properties of this compound is not widely reported, its core 3-methyl-indazole structure can be studied computationally to predict its potential. Theoretical studies on similar conjugated molecules show that chemical modifications to the core structure can tune the HOMO/LUMO levels and thereby tailor the material's properties for specific applications. The introduction of electron-donating or electron-withdrawing groups onto the indazole ring can significantly alter these energy levels.

The oxan-2-yl group in this compound is an aliphatic, non-conjugated substituent and is not expected to directly participate in the π-conjugated system of the indazole ring. However, such groups can influence the material's physical properties, such as solubility and film-forming capabilities, which are critical for device fabrication. Therefore, while the indazole core provides the fundamental electronic properties, the molecule as a whole could be explored as a building block for larger, more complex organic semiconductors where processability is a key factor.

| Property | Significance in Materials Science | Relevance of the Indazole Scaffold |

|---|---|---|

| HOMO Level | Relates to the ability to donate an electron (p-type character). Affects charge injection and transport. | The nitrogen-rich indazole ring influences this level, which can be further tuned by substituents. |

| LUMO Level | Relates to the ability to accept an electron (n-type character). Crucial for electron transport layers. | Can be lowered by adding electron-withdrawing groups to the indazole core to enhance electron transport. |

| Band Gap (Eg) | Determines the energy of light absorbed and emitted. A smaller band gap is often desired for solar cells. | The inherent aromaticity of indazole provides a moderate band gap that is synthetically tunable. |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Insights for 3-Methyl-1-(oxan-2-yl)indazole and its Analogues

The indazole core, a bicyclic aromatic heterocycle, is a significant scaffold in medicinal chemistry due to its diverse biological activities. While specific research on This compound is not extensively documented in publicly available literature, the broader class of 3-methyl-1H-indazole derivatives has been the subject of considerable academic investigation, yielding crucial insights into their therapeutic potential. These analogues have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-tumor, and kinase inhibitory activities. derpharmachemica.comcaribjscitech.com

A notable area of research has been the development of 3-methyl-1H-indazole derivatives as selective inhibitors of Bromodomain-containing protein 4 (BRD4). nih.gov BRD4 is recognized as a therapeutic target in various cancers due to its role in regulating the expression of oncogenes like c-Myc. nih.gov Studies have shown that certain 3-methyl-1H-indazole analogues exhibit potent BRD4 inhibitory activity and effectively suppress the proliferation of cancer cell lines. nih.gov This line of research has provided valuable lead compounds for the development of novel anticancer agents. nih.gov

Furthermore, the indazole framework is present in several FDA-approved small molecule anti-cancer drugs, underscoring its clinical relevance. nih.govrsc.org Research into various indazole derivatives has revealed their ability to induce apoptosis in cancer cells by modulating key signaling pathways, including the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.govrsc.org Some analogues have also been shown to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells, further contributing to their anti-proliferative effects. rsc.org

The versatility of the indazole scaffold allows for structural modifications at various positions, leading to the discovery of compounds with diverse biological targets. For instance, different substitution patterns on the indazole ring have led to the identification of potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov The exploration of these analogues continues to be a fertile ground for the discovery of new therapeutic agents. matilda.science

Identification of Remaining Research Gaps and Challenges in the Field